Product packaging for Dihydropunctatin(Cat. No.:CAS No. 49776-71-8)

Dihydropunctatin

Cat. No.: B600335
CAS No.: 49776-71-8
M. Wt: 378.42
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropunctatin is a homoisoflavonoid, a rare class of flavonoids naturally occurring in various plant species, notably within the Asparagaceae family . This compound class is characterized by a 16-carbon skeleton (C6-C3-C6) . Homoisoflavonoids as a group have been reported in scientific literature to possess a range of biological activities, which may include anti-inflammatory and cytotoxic properties, making them compounds of interest for various research pathways . Researchers value this natural product for phytochemical and pharmacological investigations. The compound is offered for Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not approved for use in diagnostics, therapeutics, or any form of human consumption .

Properties

CAS No.

49776-71-8

Molecular Formula

C20H26O7

Molecular Weight

378.42

Origin of Product

United States

Occurrence, Isolation, and Structural Elucidation of Dihydropunctatin and Congeners

Spectroscopic and Spectrometric Characterization for Structure Determination

The elucidation of the chemical structures of dihydropunctatin and its analogues is accomplished through the comprehensive analysis of data obtained from various analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) spectroscopy are indispensable for unambiguously defining the constitution and absolute configuration of these homoisoflavonoids. nih.govnih.gov

NMR spectroscopy is a cornerstone technique for the structural elucidation of dihydropunctatins. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC), are employed to map out the carbon skeleton and the placement of substituents.

For instance, in the analysis of 7-O-methyl-3,9-dihydropunctatin, the ¹H-NMR spectrum is characterized by an ABX system for the protons at C-2 and C-9, and an AA'BB' system for the protons on ring B. mdpi.com The ¹³C-NMR spectrum complements this by showing signals for C-2, C-3, and C-9 at approximately δ 68.9, 46.8, and 32.0 ppm, respectively. mdpi.com

HMBC experiments are particularly crucial for establishing the connectivity between different parts of the molecule. For example, in 6-hydroxy-7-O-methyl-3,9-dihydropunctatin, HMBC correlations from the 6-OH proton to carbons C-5 and C-7 confirmed the position of hydroxylation. nih.govresearchgate.net Similarly, for 7,4′-di-O-methyl-3′-hydroxy-3,9-dihydropunctatin, an HMBC correlation from the methoxy (B1213986) protons to C-4′ (δC 145.6) was key to confirming its location. nih.govresearchgate.net In the case of 7-O-methyl-8-demethoxy-3′-hydroxy-3,9-dihydropunctatin, HMBC correlations from H-8 to C-4a, C-6, C-7, and C-8a, and from H-6 to C-5, C-7, C-8, and C-4a helped to establish the substitution pattern on ring A. nih.gov

The following tables summarize the reported NMR data for select this compound congeners.

Table 1: ¹H NMR Spectroscopic Data for 4'-Demethyl-3,9-dihydropunctatin (3) in CDCl₃

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)
H-2a4.36dd11.2, 5.0
H-2b4.11t11.2
H-32.81m
H-57.83d8.8
H-66.55dd8.8, 2.3
H-86.42d2.3
H-9a3.12dd13.9, 5.0
H-9b2.60dd13.9, 10.0
H-2'/6'7.09d8.5
H-3'/5'6.78d8.5
Source: mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for 4'-Demethyl-3,9-dihydropunctatin (3) in CDCl₃

CarbonChemical Shift (δ) ppm
C-268.9
C-346.8
C-4191.8
C-4a111.4
C-5128.5
C-6110.1
C-7164.8
C-8103.5
C-8a163.7
C-932.0
C-1'130.6
C-2'/6'130.0
C-3'/5'114.0
C-4'155.0
Source: mdpi.com

HRMS provides the precise mass of a molecule, which allows for the determination of its elemental composition. This technique is fundamental in identifying new compounds by establishing their molecular formula. For example, a new analogue, 7-O-methyl-8-demethoxy-3′-hydroxy-3,9-dihydropunctatin (4), was determined to have a molecular formula of C₁₇H₁₆O₆ based on its HRESIMS data, which showed a protonated molecule at m/z 317.1016 [M + H]⁺ (calculated as 317.1020). nih.gov Similarly, 7,4′-di-O-methyl-3′-hydroxy-3,9-dihydropunctatin (9) was assigned the molecular formula C₁₉H₂₀O₇, and 7-O-methyl-8-demethoxy-3-hydroxy-3,9-dihydropunctatin (15) was identified with the formula C₁₇H₁₆O₆. nih.gov These precise mass measurements are critical for distinguishing between isomers and confirming the identity of isolated compounds. nih.govnih.gov

The absolute configuration of chiral centers in dihydropunctatins, particularly at the C-3 position, is determined using Electronic Circular Dichroism (ECD) spectroscopy. For 3-benzylchroman-4-one type homoisoflavonoids, a negative Cotton effect observed in the 287–295 nm range of the ECD spectrum is indicative of a 3R configuration. nih.govnih.gov

Several this compound congeners have been assigned their absolute stereochemistry using this principle:

7-O-methyl-3′-hydroxy-3,9-dihydropunctatin (3) exhibited a negative Cotton effect at 299 nm (Δε = -17.7), supporting a 3R configuration. nih.govresearchgate.net

7-O-methyl-8-demethoxy-3′-hydroxy-3,9-dihydropunctatin (4) showed a negative Cotton effect at 295 nm (Δε = -2.07), also indicating an R-configuration at C-3. nih.gov

6-hydroxy-7-O-methyl-3,9-dihydropunctatin (6) displayed a negative Cotton effect at 293 nm (Δε = -6.1), consistent with a 3R configuration. nih.gov

6-hydroxy-8-demethoxy-4′-O-methyl-3,9-dihydropunctatin (8) had a negative Cotton effect at 293 nm (Δε = -4.79), also pointing to an R-configuration at C-3. nih.gov

Conversely, 7-O-methyl-8-demethoxy-3-hydroxy-3,9-dihydropunctatin (15) showed a negative Cotton effect at 291 nm (Δε = -22.4), which was indicative of an S-configuration at C-3. nih.govresearchgate.net

Optical rotation is a physical property that provides information about the stereochemistry of a chiral molecule. The specific rotation ([α]D) value is often measured to characterize these compounds. For some known dihydropunctatins, these values were reported for the first time during re-isolation studies. For example, the specific rotation of 7-O-methyl-3,9-dihydropunctatin (1) was determined to be [α]D²⁴ -92 (c 0.1, MeOH). nih.gov Similarly, the specific rotation for 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin (2) was reported as [α]D²⁴ -82 (c 0.1, MeOH). nih.gov The specific rotation for 7-O-methyl-8-demethoxy-3-hydroxy-3,9-dihydropunctatin (15) was found to be [α]D²⁴ -63 (c 0.1, MeOH). nih.gov These measurements provide a valuable parameter for the identification and characterization of enantiomerically pure or enriched samples of dihydropunctatins.

Synthetic Methodologies for Dihydropunctatin and Its Analogues

Total Synthesis Approaches to Dihydropunctatin and 5,7,8-Trioxygenated Homoisoflavonoids

The total synthesis of this compound and its analogues provides a means to unambiguously confirm their structures and to produce them in quantities sufficient for biological evaluation. These synthetic strategies often involve the construction of the characteristic 3-benzylchroman-4-one core.

Strategic Disconnections and Synthetic Routes

The general synthetic strategy for 5,7,8-trioxygenated homoisoflavonoids, including this compound, typically commences from appropriately substituted acetophenones. nih.gov A common disconnection approach involves breaking the molecule down into a substituted 2'-hydroxyacetophenone (B8834) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor).

One prominent synthetic route starts with a highly oxygenated benzene (B151609) derivative, such as 1,2,3,5-tetramethoxybenzene. kingston.ac.ukresearchgate.net This starting material undergoes a series of reactions to form a key intermediate, a substituted chroman-4-one. This chroman-4-one then undergoes a condensation reaction with a suitable benzaldehyde to form a 3-benzylidene-4-chromanone (B8775485), which can be subsequently reduced to the corresponding 3-benzyl-4-chromanone, the core structure of this compound. kingston.ac.ukresearchgate.net

An alternative strategy involves the use of 1,3-bis(benzyloxy)-2,5-dimethoxybenzene, which is converted to the corresponding acetophenone (B1666503) via a Hoesch reaction. kingston.ac.ukresearchgate.net This is followed by a multi-step sequence to construct the chroman-4-one ring system. kingston.ac.ukresearchgate.net

Key Reactions and Building Blocks (e.g., Condensation Reactions, Aldol (B89426) Condensation)

Several key reactions are pivotal in the synthesis of this compound and its analogues. The formation of the chroman-4-one ring often involves an intramolecular cyclization. The crucial carbon-carbon bond formation between the A- and B-ring precursors is typically achieved through a condensation reaction.

Aldol Condensation: A base- or acid-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde is a common method to form the chalcone (B49325) intermediate, which can then be cyclized to the homoisoflavonoid skeleton. kingston.ac.ukresearchgate.net For instance, the condensation of a protected chroman-4-one with a benzaldehyde derivative under acidic or basic conditions yields a 3-benzylidene-4-chromanone. kingston.ac.ukresearchgate.net

Catalytic Hydrogenation: The reduction of the exocyclic double bond in 3-benzylidene-4-chromanones to afford the saturated 3-benzyl-4-chromanone scaffold of this compound is a critical step. This is often accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). kingston.ac.ukresearchgate.net

Key Building Blocks: The synthesis of this class of compounds relies on the availability of appropriately substituted starting materials. Common building blocks include:

Substituted 2'-hydroxyacetophenones: These form the A-ring and part of the heterocyclic C-ring. An example is 4'-benzyloxy-2',3'-dimethoxy-6'-hydroxyacetophenone. kingston.ac.ukacs.org

Substituted benzaldehydes: These form the B-ring. Examples include isovanillin. nih.gov

Polymethoxybenzenes: These serve as precursors to the A-ring, such as 1,2,3,5-tetramethoxybenzene. kingston.ac.ukresearchgate.net

Table 1: Key Building Blocks in the Synthesis of this compound and Analogues
Building BlockRole in SynthesisReference
1,2,3,5-TetramethoxybenzenePrecursor for the A-ring kingston.ac.ukresearchgate.net
4'-Benzyloxy-2',3'-dimethoxy-6'-hydroxyacetophenoneA-ring precursor kingston.ac.ukacs.org
IsovanillinB-ring precursor nih.gov
2',4'-Dihydroxy-3-chloropropiophenonePrecursor for chroman-4-one synthesis rsc.org

Enantioselective Synthesis and Stereocontrol

Since this compound possesses a stereocenter at the C3 position, enantioselective synthesis is crucial for obtaining optically pure isomers. A notable approach for achieving stereocontrol is through asymmetric transfer hydrogenation.

The use of a Noyori-type ruthenium catalyst for the asymmetric transfer hydrogenation of a 3-benzylidene-4-chromanone intermediate can provide the desired (R)-configured 3-benzyl-4-chromanone with high yield and enantiomeric excess. kingston.ac.ukacs.org This method has been successfully applied to the synthesis of several 5,7,8-trioxygenated homoisoflavonoids. kingston.ac.ukacs.orgrsc.org Lipase-catalyzed desymmetrization of a prochiral diol has also been explored as a strategy for the asymmetric synthesis of homoisoflavanones. mdpi.com

Protecting Group Strategies and Deprotection Methodologies

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure regioselectivity. colab.ws The choice of protecting groups is critical and they must be stable to the reaction conditions and easily removable. nih.gov

Common Protecting Groups:

Benzyl (B1604629) (Bn) ethers: Used to protect phenolic hydroxyl groups. They are stable under a variety of conditions and can be removed by hydrogenolysis. kingston.ac.ukresearchgate.net

Methyl (Me) ethers: Also used for protecting hydroxyl groups. Demethylation can be more challenging.

tert-Butyldimethylsilyl (TBS) ethers: A common protecting group for alcohols.

Deprotection Methodologies: The selective removal of these protecting groups is a key aspect of the synthetic strategy. Boron trichloride (B1173362) (BCl₃) is a reagent that has been effectively used for the selective deprotection of methyl and benzyl ethers in the final steps of the synthesis of 5,7,8-trioxygenated homoisoflavonoids. kingston.ac.ukacs.org The conditions for deprotection can be mild and site-selective, which is important for complex molecules with multiple sensitive functional groups. kingston.ac.uk

Semi-synthetic Transformations and Derivative Generation

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable tool for generating derivatives of this compound. ebi.ac.uk These derivatives are often synthesized to explore structure-activity relationships (SAR) and to develop compounds with improved biological properties.

Targeted Functional Group Modifications (e.g., Alkylation, Acylation, Reduction)

The functional groups present in the this compound scaffold, such as phenolic hydroxyl groups and the carbonyl group, provide handles for various chemical transformations.

Alkylation: The phenolic hydroxyl groups on the A- and B-rings of homoisoflavonoids can be alkylated to produce ether derivatives. This modification can influence the lipophilicity and bioavailability of the molecule. For example, alkylation of a phenolic hydroxyl group with tert-butyl bromoacetate (B1195939) has been used to introduce a carboxylic acid functionality after hydrolysis, which can then be coupled with other molecules to create probes for target identification studies. nih.govscite.ai

Acylation: Acylation of the hydroxyl groups to form esters is another common modification. This can be used to facilitate the separation of complex mixtures of homoisoflavonoids or to study the impact of the acyl group on biological activity. kingston.ac.uk The introduction of acyl groups like benzoyl and cinnamoyl has been shown to increase the antiproliferative activity of some homoisoflavonoids. nih.gov

Reduction: The carbonyl group at the C4 position of the chroman-4-one core can potentially be reduced to a hydroxyl group, leading to the corresponding chroman-4-ol. More commonly, the exocyclic double bond of the 3-benzylidene-4-chromanone precursor is regioselectively reduced to the 3-benzyl-4-chromanone structure of this compound. oup.com This is a crucial step in many total synthesis routes and can also be considered a semi-synthetic modification if the starting material is a naturally occurring 3-benzylidene-4-chromanone.

Table 2: Examples of Semi-synthetic Modifications on Homoisoflavonoid Scaffolds
ModificationReagents and ConditionsPurposeReference
Alkylationtert-Butyl bromoacetate, baseIntroduction of a linker for probes nih.govscite.ai
AcylationAcetic anhydride (B1165640) or acyl chloridesFacilitate separation, SAR studies kingston.ac.uknih.gov
ReductionCatalytic hydrogenation (e.g., H₂, Pd/C)Saturation of the exocyclic double bond kingston.ac.ukresearchgate.net
ReductionDialkylboranes, Palladium catalystRegioselective 1,4-reduction of enone system oup.com

Synthesis of this compound Analogues and Congeners (e.g., O-methylated, hydroxylated derivatives)

The synthesis of analogues and congeners of this compound, a naturally occurring homoisoflavonoid, has been an area of active research. These synthetic efforts are often aimed at producing compounds with modified substitution patterns on the aromatic rings to explore their biological activities. Key modifications include O-methylation and hydroxylation, which can significantly impact the physicochemical properties and pharmacological potential of the parent molecule.

Research Findings on Synthetic Strategies

A significant breakthrough in this area was the first total synthesis of several naturally occurring and synthetic 5,7,8-trioxygenated homoisoflavonoids, a class to which this compound belongs. acs.orgresearchgate.netnih.gov This work provided a general and efficient route to a variety of analogues. The synthetic approach commenced with appropriately substituted acetophenones. acs.orgresearchgate.net For instance, the synthesis of 5,7,8-trioxygenated homoisoflavonoids has utilized starting materials like 1,3,4,5-tetramethoxybenzene and 4'-benzyloxy-2',3'-dimethoxy-6'-hydroxyacetophenone. researchgate.net

A crucial step in the synthesis of these analogues is the construction of the chroman-4-one core, followed by the introduction of the benzyl side chain. acs.orgnih.gov Aldol condensation reactions have been employed, and to improve yields and reproducibility, the use of methoxy- and benzyl-protected chroman-4-ones has been explored. acs.org Subsequent deprotection steps, often using reagents like boron trichloride (BCl₃), are critical for obtaining the final hydroxylated derivatives. acs.orgnih.gov Researchers have noted that the order of deprotection of protecting groups can vary depending on the substrate. acs.org

Furthermore, asymmetric synthesis has been a key focus, with methods like asymmetric transfer hydrogenation using Noyori's Ru catalyst being employed to produce chiral 3-benzylchroman-4-ones with high enantiomeric excess. researchgate.netiupui.edu This is particularly important as the stereochemistry at the C3 position can influence biological activity. acs.orgiupui.edu

Synthesis of O-Methylated this compound Analogues

The synthesis of O-methylated analogues of this compound has been successfully achieved. These derivatives often involve methylation at the C7 and C4' positions. For example, the total synthesis of 7-O-methyl-3,9-dihydropunctatin and 7,4'-di-O-methyl-3'-hydroxy-3,9-dihydropunctatin has been reported. acs.orgresearchgate.net The synthetic strategies typically involve the use of starting materials that already contain methoxy (B1213986) groups or the selective methylation of hydroxyl groups at later stages of the synthesis.

The following table summarizes some of the synthesized O-methylated this compound analogues:

Compound NameKey Synthetic FeaturesReference
7-O-Methyl-3,9-dihydropunctatinSynthesized as part of a broader effort to produce 5,7,8-trioxygenated homoisoflavonoids. acs.orgresearchgate.net
7-O-Methyl-3′-hydroxy-3,9-dihydropunctatinIsolated from natural sources and also a target in synthetic campaigns. acs.orgresearchgate.net
7,4′-Di-O-methyl-3′-hydroxy-3,9-dihydropunctatinAnother example of a di-O-methylated analogue that has been successfully synthesized. acs.orgresearchgate.net
7-O-Methyl-8-demethoxy-3'-hydroxy-3,9-dihydropunctatinIdentified from a chloroform (B151607) extract of Bellevalia flexuosa. researchgate.net
7,4'-O-Dimethyl-8-demethoxy-3,3'-dihydroxy-3,9-dihydropunctatinAlso identified from Bellevalia flexuosa. researchgate.net

Synthesis of Hydroxylated this compound Derivatives

The total synthesis of various hydroxylated analogues has been accomplished, often involving deprotection of precursor molecules bearing protecting groups like benzyl or methyl ethers. acs.orgnih.gov The selective deprotection of these groups allows for the controlled formation of specific hydroxylation patterns. For instance, BCl₃ has been shown to be an effective reagent for the mild and site-selective deprotection of methoxy and benzyl groups to yield the desired hydroxylated homoisoflavonoids. nih.gov

The table below outlines some of the synthesized hydroxylated this compound congeners:

Compound NameKey Synthetic FeaturesReference
3'-Hydroxy-3,9-dihydropunctatinA common target in synthetic studies, often prepared from protected precursors. acs.orgresearchgate.net
6-Hydroxy-8-demethoxy-4'-O-methyl-3,9-dihydropunctatinA hydroxylated analogue identified from Bellevalia flexuosa. researchgate.net
7-O-Methyl-3-hydroxy-3,9-dihydropunctatinAn example of a compound with both methylation and hydroxylation. researchgate.net

Pre Clinical Pharmacological and Mechanistic Investigations of Dihydropunctatin

Anti-angiogenic Activity in Research Models

The formation of new blood vessels, a process known as angiogenesis, is crucial in both normal physiological functions and in pathological conditions like tumor growth. turkjps.orgfrontiersin.orgijmedicine.com Preclinical research, which involves studies in non-human models, is fundamental in evaluating the anti-angiogenic potential of new compounds. criver.comppd.comoncodesign-services.comangelinipharma.com In vitro models, such as the chick chorioallantoic membrane (CAM) assay and human umbilical vein endothelial cell (HUVEC) cultures, are commonly employed to observe the effects of substances on blood vessel formation. turkjps.orgijmedicine.comnih.govplos.org While specific studies focusing solely on the anti-angiogenic activity of Dihydropunctatin are not extensively detailed in the provided search results, the broader class of homoisoflavonoids, to which this compound belongs, has been noted for its anti-angiogenic effects. acs.orgacs.org For instance, the unnatural S-isomer of a related 5,6,7-trisubstituted homoisoflavonoid demonstrated more potent anti-angiogenic activity than its natural R-isomer. acs.org This suggests that the stereochemistry of these compounds can significantly influence their biological activity. Further research is needed to specifically elucidate the anti-angiogenic profile of this compound.

Antimicrobial Properties

This compound and related homoisoflavonoids have been assessed for their ability to inhibit the growth of various microorganisms. nih.govresearchgate.net

Antibacterial Activity (e.g., against Mycobacterium smegmatis)

In a study evaluating a series of homoisoflavonoids, two compounds, 4 and 12, demonstrated notable activity against Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values of 17 and 24 μg/mL, respectively. nih.govqu.edu.qanih.gov M. smegmatis is often used as a non-pathogenic model for studying drugs that could be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. frontiersin.orgsmujo.id Another study also reported the anti-mycobacterial potential of certain plant extracts containing flavonoids and tannins against M. smegmatis. smujo.id While this compound itself was not the most potent compound in the screened series, these findings indicate that the homoisoflavonoid scaffold is a promising starting point for the development of new antibacterial agents. nih.govqu.edu.qanih.gov

Antioxidant and Free Radical Scavenging Capabilities

Many natural compounds, including flavonoids and their derivatives, are recognized for their antioxidant properties, which involve neutralizing harmful free radicals in the body. scielo.brnih.govresearchgate.netmdpi.commdpi.com Homoisoflavonoids, as a class, are reported to possess antioxidant effects. nih.govresearchgate.netacs.orgscispace.comresearchgate.net The antioxidant capacity of a compound is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging tests. scielo.brresearchgate.net While the search results affirm the general antioxidant potential of homoisoflavonoids, specific quantitative data on the free radical scavenging capabilities of this compound from these assays is not provided. The antioxidant activity of these compounds is often linked to their chemical structure, particularly the presence and position of hydroxyl groups. nih.gov

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. mdpi.com Homoisoflavonoids have been investigated for their anti-inflammatory properties. nih.govresearchgate.netacs.orgscispace.comresearchgate.netchemfaces.com For instance, some citrus flavanones have been shown to reduce inflammatory markers like IL-6, IL-8, and nitric oxide in cell-based models. mdpi.com Although the general class of homoisoflavonoids is associated with anti-inflammatory activity, specific studies detailing the mechanisms of action of this compound in inflammatory models were not found in the provided search results. nih.govresearchgate.netacs.orgscispace.comresearchgate.net

Cytotoxic Activity in Cancer Cell Line Research

A significant area of preclinical research for this compound and related homoisoflavonoids is their potential as cytotoxic agents against cancer cells. nih.govqu.edu.qanih.govscispace.comresearchgate.net Cytotoxicity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.

In a study investigating a series of homoisoflavonoids, compounds 4 and 9 were found to be the most potent against the HT-29 colon cancer cell line, with IC50 values of 1.0 and 1.1 μM, respectively. nih.govqu.edu.qanih.govresearchgate.net Another compound, compound 4, was previously reported to be active against both colon cancer (HT-29, ED50 = 2.78 μM) and breast cancer (MDA-MB-435, ED50 = 1.33 μM) cell lines. scispace.com While this compound itself was evaluated in these studies, it was not identified as the most potent cytotoxic agent among the tested compounds. nih.govqu.edu.qanih.govresearchgate.net The cytotoxic activity of these compounds can vary significantly depending on the specific cancer cell line being tested. nih.govmdpi.com

Table of Cytotoxic Activity of Related Homoisoflavonoids

Compound Cancer Cell Line IC50 / ED50 (μM)
Compound 4 HT-29 (Colon) 1.0 nih.govqu.edu.qanih.govresearchgate.net
HT-29 (Colon) 2.78 scispace.com
MDA-MB-435 (Melanoma) 1.33 scispace.com
Compound 9 HT-29 (Colon) 1.1 nih.govqu.edu.qanih.govresearchgate.net
Compound 7a MOLT-4 (Leukemia) 17.4 nih.gov
LS180 (Colon) 29.7 nih.gov
Compound 7d MCF-7 (Breast) 28.5 nih.gov

Evaluation in Melanoma Cell Lines (e.g., MDA-MB-435)

In a study evaluating the cytotoxic activities of a series of 16 homoisoflavonoids isolated from the bulbs of Bellevalia eigii, 7-O-methyl-3,9-dihydropunctatin was reported to be inactive when tested against the human melanoma cell line MDA-MB-435. researchgate.netresearchgate.net However, other closely related homoisoflavonoids isolated from Bellevalia flexuosa demonstrated significant potency against this cell line. nih.govnih.gov For instance, compounds designated as compound 2 and compound 7 in the study showed IC50 values of 1.6 μM and 2.0 μM, respectively. nih.govnih.gov Another analog, 3-dehydroxy-3'-hydroxyeucomol, exhibited an IC50 value of 0.62 μM against MDA-MB-435 cells. nih.gov

Assessment in Ovarian Cancer Cell Lines (e.g., OVCAR3)

The cytotoxic effects of this compound and its analogs have also been assessed against the OVCAR3 ovarian cancer cell line. Homoisoflavonoids isolated from Bellevalia flexuosa showed notable activity. nih.govnih.gov Specifically, two related compounds were found to be essentially equipotent against the OVCAR3 cell line, with IC50 values of 9.5 μM and 10.8 μM. nih.govnih.gov Further studies on compounds from Bellevalia longipes identified other active analogs, with 3-dehydroxy-3'-hydroxyeucomol displaying an IC50 value of 2.52 μM against OVCAR3 cells. nih.gov

Studies in Breast Cancer Cell Lines (e.g., MDA-MB-231)

Pre-clinical evaluations have extended to breast cancer models, including the MDA-MB-231 cell line. In a study of homoisoflavonoids from Bellevalia flexuosa, one particular analog, compound 7, was found to be the most potent against the MDA-MB-231 cell line, with an IC50 value of 3.6 μM. nih.govnih.gov Another analog, 3-dehydroxy-3'-hydroxyeucomol, isolated from Bellevalia longipes, showed an IC50 value of 5.36 μM in this cell line. nih.gov

Cytotoxicity of this compound Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Source
Analog Compound 2MDA-MB-435Melanoma1.6 nih.govnih.gov
Analog Compound 7MDA-MB-435Melanoma2.0 nih.govnih.gov
3-dehydroxy-3'-hydroxyeucomolMDA-MB-435Melanoma0.62 nih.gov
Analog Compound 2OVCAR3Ovarian9.5 nih.govnih.gov
Analog Compound 7OVCAR3Ovarian10.8 nih.govnih.gov
3-dehydroxy-3'-hydroxyeucomolOVCAR3Ovarian2.52 nih.gov
Analog Compound 7MDA-MB-231Breast3.6 nih.govnih.gov
3-dehydroxy-3'-hydroxyeucomolMDA-MB-231Breast5.36 nih.gov
Analog Compound 4HT-29Colon1.0 researchgate.netnih.gov
Analog Compound 9HT-29Colon1.1 researchgate.netnih.gov

Efficacy in Colon Cancer Cell Lines (e.g., HT-29)

Investigations into the efficacy of this compound against colon cancer have been performed using the HT-29 cell line. In a comprehensive study of homoisoflavones from Bellevalia eigii, 7-O-methyl-3,9-dihydropunctatin was found to be inactive against HT-29 colon cancer cells. researchgate.netresearchgate.net In contrast, other compounds from the same study, namely analogs designated as compound 4 and compound 9, were the most potent against this cell line, with IC50 values of 1.0 μM and 1.1 μM, respectively. researchgate.netnih.gov

Induction of Cell Cycle Arrest and Apoptosis in Research Settings

While direct studies detailing this compound's effect on the cell cycle and apoptosis in cancer cells are limited, research on closely related compounds provides insight. A study on 7-O-methylpunctatin, a structurally similar homoisoflavonoid, demonstrated that it could induce cell cycle arrest. researchgate.net The compound was found to reduce the transcription of cyclin D1 and CDK4 while increasing the protein levels of p21 and p27, which are known inhibitors of cyclin-dependent kinases. researchgate.net Furthermore, an abstract indicates that 7-O-methyl-3,9-dihydropunctatin inhibits the serum-induced synthetic phenotype of arteriolar smooth muscle cells, a process involving cell proliferation. aub.edu.lb These findings suggest that a potential mechanism for the biological activity of this compound could be through the modulation of cell cycle progression.

Other Biological Activities (e.g., Antimutagenic Effects)

Homoisoflavonoids as a class of compounds have been recognized for a variety of biological activities beyond cytotoxicity. researchgate.netstias.ac.za Among these are potential antimutagenic effects. researchgate.netstias.ac.za For instance, the homoisoflavonoids intricatin (B40026) and intricatinol, isolated from Hoffmanosseggia intricata, were the first examples from this class to be reported with antimutagenic activity. acs.org They were shown to inhibit the mutagenicity of various agents in Salmonella typhimurium strains. acs.org This suggests that other homoisoflavonoids, potentially including this compound, may possess similar properties.

Investigation of Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms of action for this compound are not yet fully elucidated. It is generally believed that its mode of action involves the modulation of various enzyme activities and cellular signaling pathways. biosynth.com

Research on the closely related compound, 7-O-methylpunctatin, in human arteriolar smooth muscle cells has provided more specific mechanistic clues. This analog was found to attenuate the expression of matrix metalloproteinases MMP-2 and MMP-9, as well as the nuclear factor-kappa B (NF-κB). researchgate.net It also reduced the activation of key signaling proteins such as extracellular signal-regulated kinase 1/2 (ERK1/2) and focal adhesion kinase (FAK). researchgate.net While these results were observed in non-cancer vascular cells, they point toward key inflammatory and proliferation pathways that could also be relevant targets for this compound in other cellular contexts, including cancer. However, further research is required to confirm these specific mechanisms for this compound itself.

Modulation of Enzyme Activities

Research into the pharmacological effects of this compound derivatives suggests their potential to modulate the activity of various enzymes. The mode of action for compounds like 4'-O-Methyl-3,9-dihydropunctatin is believed to involve interactions at a molecular level with different biological systems, including the modulation of enzyme activities that are critical for maintaining cellular balance. biosynth.com

Homoisoflavonoids, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory effects. iupui.edu This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade. While specific enzymatic targets of this compound itself are not extensively detailed in the available literature, related compounds have shown such inhibitory actions.

Furthermore, studies on various homoisoflavonoids have explored their potential as anticancer agents. researchgate.netnih.gov The cytotoxic activity observed in these studies often implies an interaction with enzymes that are crucial for cancer cell proliferation and survival. For instance, compounds isolated from Bellevalia eigii, including derivatives of this compound, have demonstrated cytotoxic effects against melanoma and colon cancer cell lines. nih.gov

Influence on Intracellular Signaling Pathways

The biological activities of this compound derivatives are also attributed to their ability to influence intracellular signaling pathways. It is proposed that 4'-O-Methyl-3,9-dihydropunctatin modulates signaling pathways essential for cellular homeostasis. biosynth.com

The anti-inflammatory and potential anti-cancer effects of these compounds are indicative of their interference with specific signaling cascades. For example, the anti-inflammatory properties of homoisoflavonoids may result from the downregulation of pro-inflammatory signaling pathways. The cytotoxic effects against cancer cells suggest an ability to modulate pathways that control cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors). acs.org

Reduction of Oxidative Stress at a Molecular Level

A key aspect of the mechanistic action of this compound and its analogues is their capacity to mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. biosynth.com

The antioxidant properties of 4'-O-Methyl-3,9-dihydropunctatin enable it to scavenge free radicals, thereby reducing oxidative stress within biological systems. biosynth.com This is a characteristic feature of many polyphenolic compounds, which can donate electrons to neutralize ROS and prevent them from damaging cellular components like DNA, proteins, and lipids. This antioxidant activity is also considered a contributing factor to the neuroprotective, anti-inflammatory, and anti-cancer potential being investigated for these compounds. biosynth.com

Structure Activity Relationship Sar Studies of Dihydropunctatin Analogues

Correlation Between Chemical Structure and Biological Efficacy

Dihydropunctatin and its related homoisoflavonoids exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines. nih.govacs.orgnih.gov The fundamental 3-benzylchroman-4-one scaffold of this compound is a key determinant of its bioactivity. Analogues of this compound have demonstrated inhibitory effects on melanoma (MDA-MB-435), colon (HT-29), breast (MDA-MB-231), and ovarian (OVCAR3) cancer cells. nih.govnih.gov

For instance, studies on compounds isolated from the bulbs of Bellevalia eigii and Prospero autumnale have revealed potent cytotoxic activities. acs.orgnih.gov The efficacy is intrinsically linked to the specific arrangement and nature of substituent groups on the core structure, which modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov Furthermore, certain analogues have shown promising antimicrobial activity, particularly against Mycobacterium smegmatis. nih.gov

Impact of A-Ring and B-Ring Substitutions on Activity Profiles

The substitution patterns on both the A-ring and B-ring of the this compound scaffold play a pivotal role in modulating biological activity. Research has established a clear correlation between the nature of these substituents and the cytotoxic potency of the analogues. nih.gov

On the B-ring, which is the benzyl (B1604629) substituent at the C3 position, the polarity of the functional groups is a critical factor. A general trend observed is that reduced polarity of the B-ring substituents enhances cytotoxic activity. nih.gov This suggests that lipophilicity may play a role in the compound's ability to cross cell membranes or interact with hydrophobic pockets in target proteins.

The A-ring of the chroman-4-one core, specifically the 5,7,8-trioxygenated pattern characteristic of punctatin (B600686) derivatives, is also crucial. Modifications such as methylation or the presence of hydroxyl groups at these positions significantly influence the activity profile. For example, various methylated analogues, such as 7-O-methyl-3,9-dihydropunctatin and 7,4′-di-O-methyl-3′-hydroxy-3,9-dihydropunctatin, have been isolated and evaluated. nih.govacs.org The precise placement of these methoxy (B1213986) and hydroxyl groups alters the electronic distribution and hydrogen-bonding capabilities of the molecule, thereby affecting its biological efficacy. acs.orgresearchgate.net

The following table summarizes the cytotoxic activity of selected this compound analogues against the HT-29 colon cancer cell line, illustrating the impact of substitutions.

CompoundSubstitutionsCytotoxicity (IC₅₀ in µM) against HT-29
7-O-methyl-3,9-dihydropunctatin 7-OCH₃ on A-ring1.0
7,4'-di-O-methyl-3'-hydroxy-3,9-dihydropunctatin 7-OCH₃ on A-ring, 3'-OH and 4'-OCH₃ on B-ring1.1

Data sourced from studies on homoisoflavonoids isolated from Bellevalia eigii. nih.gov

Significance of Stereochemistry (e.g., C3-stereogenic center) on Biological Response

Stereochemistry is a pivotal factor in the biological activity of many natural products, and the homoisoflavonoid class is no exception. iu.edu this compound possesses a stereogenic center at the C3 position of the chroman-4-one ring, and the spatial arrangement of the benzyl group at this center can have a profound impact on biological response. acs.orgiu.edu

The absolute configuration of this chiral center influences how the molecule fits into the binding site of its biological target. Studies on related 5,6,7-trisubstituted homoisoflavonoids have demonstrated that different enantiomers can possess significantly different potencies. For example, in the case of the related homoisoflavonoid cremastranone, the unnatural S-isomer was found to be a more potent antiangiogenic agent than the naturally occurring R-isomer. acs.orgiu.edu This highlights that a specific three-dimensional structure is often required for optimal interaction with target proteins. The determination of the absolute configurations of this compound analogues, often achieved through techniques like Electronic Circular Dichroism (ECD) spectroscopy, is therefore essential for understanding their structure-activity relationships. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This methodology has been applied to the broader family of homoisoflavonoids isolated from Hyacinthaceae species, the plant family from which dihydropunctatins are derived. acs.orgnih.gov

These studies aim to create mathematical models that can predict the activity of novel compounds based on their physicochemical properties, or "descriptors." For homoisoflavonoids, QSAR analyses have been conducted to understand the structural requirements for their cytotoxic and anti-inflammatory activities. acs.orgresearchgate.net By analyzing a series of related compounds and their measured biological effects, QSAR models can identify key molecular features—such as specific electronic, steric, or hydrophobic properties—that are either beneficial or detrimental to activity. This approach provides valuable insights for the rational design of new this compound analogues with potentially improved therapeutic profiles. researchgate.net

In Silico Approaches to Predict Biological Activity and Target Interactions

In silico methods, which encompass a variety of computational techniques, are increasingly used to predict the biological activity and potential molecular targets of natural products like this compound. These approaches can guide synthetic efforts and help to elucidate mechanisms of action. researchgate.net

Molecular docking, a key in silico technique, can be used to predict how this compound analogues might bind to the active sites of specific proteins. This allows for the virtual screening of compounds and provides insights into the molecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively detailed in the available literature, this approach is widely used for the broader flavonoid class. researchgate.net

Furthermore, computational chemistry plays a vital role in understanding the structural properties that dictate biological function. For instance, theoretical Electronic Circular Dichroism (ECD) calculations have been employed to determine the absolute stereochemistry of this compound analogues. acs.orgnih.gov This is critical because, as noted earlier, the stereochemical configuration is a key determinant of biological activity. These computational predictions provide a powerful complement to experimental data in the comprehensive analysis of structure-activity relationships.

Analytical Methodologies for Dihydropunctatin Research and Discovery

Advanced Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are fundamental to the separation and analysis of dihydropunctatin and its analogues from natural sources.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. torontech.comms-editions.clmmv.org In analytical applications, HPLC is used to determine the purity of a sample and to quantify the amount of this compound present. torontech.commmv.org This is achieved by separating the components of a mixture, where each component is identified by its retention time. ms-editions.cl The purity of a compound can be assessed by analyzing the resulting chromatogram; a single, sharp peak is indicative of a pure substance, while the presence of multiple peaks suggests impurities. torontech.com

For preparative purposes, HPLC is employed to isolate this compound and its derivatives from complex extracts. nih.govmdpi.com For instance, fractions from plant extracts, such as those from Bellevalia flexuosa, have been subjected to preparative HPLC to yield various homoisoflavonoids, including derivatives of this compound. nih.govmdpi.com Different column types, such as Gemini and Atlantis T3, are utilized along with gradient solvent systems, like methanol-water or acetonitrile-water with formic acid, to achieve effective separation. nih.govnih.gov The flow rates in preparative HPLC are typically higher than in analytical HPLC to process larger sample volumes. nih.gov

Table 1: Examples of HPLC Systems for this compound-related Compound Isolation

Column TypeMobile Phase GradientFlow RateApplicationReference
Gemini50:50 to 60:40 MeOH-H₂O (0.1% formic acid)20 mL/minPreparative nih.gov
Atlantis T340:60 to 50:50 CH₃CN-H₂O (0.1% formic acid)4.6 mL/minSemipreparative nih.gov
Gemini30% to 80% CH₃CN:H₂O (0.1% formic acid)21.24 mL/minPreparative nih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and semi-volatile compounds. phenomenex.comlibretexts.orgopenaccessjournals.com In the context of this compound research, GC can be used to analyze related compounds, especially after derivatization to increase their volatility. jfda-online.com GC separates compounds based on their boiling points and interactions with the stationary phase within the GC column. phenomenex.com

When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC becomes a potent tool for both quantification and identification.

GC-FID: The FID is a widely used detector for organic compounds. scioninstruments.com It is sensitive to compounds containing carbon atoms and provides a response that is proportional to the amount of the compound, making it suitable for quantification. scioninstruments.commeasurlabs.com

GC-MS: This combination is considered a "gold standard" for the identification of unknown substances. wikipedia.org The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for definitive identification. wikipedia.org6-napse.cominnovatechlabs.com GC-MS can be used for the analysis of various organic compounds, including those found in plant extracts and pharmaceutical products. openaccessjournals.comwikipedia.org

While direct GC analysis of this compound may be challenging due to its polarity and relatively low volatility, the analysis of related, more volatile compounds or degradation products is a potential application.

Spectrometric Techniques for Structural Confirmation and Compound Tracking

Spectrometric methods are indispensable for elucidating the precise chemical structure of this compound and tracking its presence in biological samples.

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. thermofisher.com In metabolomics, MS is a key tool for profiling a wide range of metabolites in a biological sample. nih.gov

Tandem mass spectrometry (MS/MS or MS²) significantly enhances the capability of MS by allowing for the fragmentation of selected ions. thermofisher.comcreative-proteomics.com This fragmentation provides detailed structural information about the molecule. creative-proteomics.com In the study of this compound and its metabolites, a sample is first ionized, and the resulting ions are analyzed by the first mass spectrometer (MS1). thermofisher.com A specific ion of interest (a precursor ion) is then selected and fragmented, and the resulting fragment ions (product ions) are analyzed by a second mass spectrometer (MS2). mdpi.com This process is invaluable for identifying known compounds by comparing their fragmentation patterns to spectral libraries and for elucidating the structure of novel compounds. mdpi.commit.edu

Liquid chromatography is often coupled with MS (LC-MS) and MS/MS (LC-MS/MS) to analyze complex mixtures. creative-proteomics.commeasurlabs.com This combination allows for the separation of compounds by LC before they are introduced into the mass spectrometer for analysis, providing a powerful platform for metabolite profiling and the identification of compounds like this compound in complex biological extracts. nih.govcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive identification and structural elucidation of organic molecules, including this compound. magritek.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in a molecule. rsc.org

2D NMR Techniques (e.g., COSY, HMBC, HMQC): These experiments reveal correlations between different nuclei within the molecule, allowing for the complete assembly of the molecular structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show connections between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. researchgate.netmdpi.com

NMR is also a powerful tool for assessing the purity of a sample. magritek.com The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. pitt.edu Quantitative NMR (qNMR) can be used to determine the purity of a substance with high accuracy by comparing the integral of a signal from the analyte to that of a certified internal standard. magritek.combipm.orgmestrelab.com

Table 2: NMR Data for a this compound-Related Compound (7-O-methyl-3′-hydroxy-3,9-dihydropunctatin)

PositionδC (ppm)δH (ppm, mult., J in Hz)
277.84.55 (dd, 11.0, 5.0)
345.43.10 (m)
4191.7
4a114.3
5165.7
693.16.18 (d, 2.0)
7167.5
897.46.20 (d, 2.0)
8a162.7
930.62.85 (dd, 14.0, 5.0), 2.75 (dd, 14.0, 9.0)
1'131.5
2'114.06.73 (s)
3'144.0
4'145.2
5'115.76.79 (d, 7.5)
6'120.56.62 (d, 7.5)
7-OCH₃55.83.88 (s)
Data derived from studies on homoisoflavonoids isolated from Bellevalia eigii. researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Applications

Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical aspect of analytical method validation. researchgate.net These parameters define the sensitivity of an analytical method.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.comnih.gov It is often defined as the concentration that gives a signal-to-noise ratio of 3:1. sepscience.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comnih.gov It is typically defined as the concentration that gives a signal-to-noise ratio of 10:1. sepscience.com

There are several methods to determine LOD and LOQ, including:

Based on the standard deviation of the response and the slope of the calibration curve: This is a common statistical approach. researchgate.netsepscience.comund.edu

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements) and S is the slope of the calibration curve. sepscience.comund.edu

The determination of LOD and LOQ is essential for ensuring that the analytical methods used in this compound research are sensitive enough for their intended purpose, whether it is for trace analysis in biological matrices or for quality control of purified compounds. nih.govjchr.org

Method Validation and Quality Control in this compound Research

The reliability and accuracy of any quantitative or qualitative analysis of this compound depend heavily on the validation of the analytical methods used and the implementation of stringent quality control measures. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method will consistently produce accurate and reproducible results. Quality control, on the other hand, involves the routine procedures and checks that are performed to ensure the ongoing validity of the analytical results.

Method Validation Parameters

The validation of analytical methods for this compound, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), involves the assessment of several key parameters.

Specificity and Selectivity:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the analysis of this compound from natural sources, this is particularly important due to the presence of other structurally related homoisoflavonoids. nih.gov Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. nih.gov

For an HPLC method, specificity can be demonstrated by the baseline resolution of the this compound peak from other components in the chromatogram. In LC-MS/MS, specificity is further enhanced by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. nih.gov

Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com For the quantification of this compound, a linear relationship is typically established by analyzing a series of standard solutions of known concentrations. The linearity is usually expressed by the correlation coefficient (r²) of the calibration curve.

The following table presents representative data for the linearity of an HPLC method for this compound analysis, based on typical values for homoisoflavonoid analysis.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,980
25.0380,100
50.0759,800
Correlation Coefficient (r²) > 0.999

Precision:

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net

The following table shows representative data for the precision of an HPLC method for this compound analysis.

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5.0< 1.5< 2.0
10.0< 1.2< 1.8
25.0< 1.0< 1.5

Accuracy:

The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of pure this compound standard is added to a sample matrix, and the percentage of the analyte recovered is calculated.

The following table illustrates representative accuracy data for an HPLC method for this compound.

Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
5.04.9298.4
10.010.08100.8
25.024.7599.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov These are crucial parameters for the analysis of trace amounts of this compound.

Representative LOD and LOQ values for this compound analysis are presented below.

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For an HPLC method, these variations might include the pH of the mobile phase, the column temperature, or the flow rate.

Quality Control in this compound Analysis

Quality control (QC) procedures are essential to ensure that the analytical method remains valid over time. This involves the regular analysis of QC samples, which are typically prepared from a stock solution of this compound and stored under conditions that ensure their stability. These QC samples are analyzed alongside the test samples to monitor the performance of the method.

The use of certified reference materials (CRMs) for this compound, when available, is highly recommended for quality control. A CRM is a standard that has been characterized for its properties, including the concentration of the analyte, by a metrologically valid procedure.

System suitability tests are also an integral part of quality control in chromatographic methods. These tests are performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak asymmetry, and theoretical plates.

Future Research Trajectories and Academic Applications of Dihydropunctatin

Exploration of Undiscovered Natural Sources and Novel Analogues

Dihydropunctatin is a homoisoflavonoid naturally found in several species of the genus Eucomis, including E. comosa, E. pallidiflora, and E. punctata, which belong to the Hyacinthaceae family. researchgate.net The broader class of homoisoflavonoids, however, is distributed across a select group of plant families, notably Asparagaceae, Fabaceae, and Polygonaceae. nih.govthieme-connect.de This restricted distribution suggests that a targeted exploration of related, but as-yet-unstudied, plant genera within these families could lead to the discovery of new natural sources of this compound or novel, structurally related analogues.

Future research will likely focus on comprehensive phytochemical screening of these plant families. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental in identifying and characterizing new compounds. The discovery of novel analogues is crucial, as subtle variations in structure, such as methylation or glycosylation patterns, can significantly alter a compound's biological activity and pharmacokinetic properties.

Table 1: Known Natural Sources of this compound and Related Homoisoflavonoids

Family Genus Species Compound Class
Hyacinthaceae Eucomis E. comosa, E. pallidiflora, E. punctata This compound
Asparagaceae Ophiopogon, Scilla, Polygonatum Various Homoisoflavonoids

Deeper Elucidation of Complex Biosynthetic Pathways and Enzymes

The biosynthesis of homoisoflavonoids is a complex process that is not yet fully understood. Current evidence suggests that they originate from chalcone (B49325) precursors, which are central intermediates in the general flavonoid biosynthetic pathway. researchgate.nettuscany-diet.net The initial steps involve enzymes such as chalcone synthase, which catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form a chalcone scaffold. tuscany-diet.net Subsequently, chalcone isomerase typically converts the chalcone into a flavanone. tuscany-diet.net

However, the precise enzymatic steps that convert these common flavonoid intermediates into the characteristic C16 skeleton of homoisoflavonoids like this compound remain an active area of investigation. researchgate.net Future research trajectories will involve a combination of genomics, transcriptomics, and enzymology to identify and characterize the specific enzymes responsible for this transformation. Techniques like gene silencing and heterologous expression of candidate genes in microbial hosts will be essential for confirming enzyme function. mdpi.com A deeper understanding of these pathways could enable the biotechnological production of this compound and its analogues in engineered microorganisms, providing a sustainable alternative to extraction from plant sources. northwestern.edu

Development of Innovative and Sustainable Synthetic Strategies

While this compound can be isolated from natural sources, chemical synthesis offers the advantages of scalability and the ability to create structural analogues for structure-activity relationship (SAR) studies. proquest.com Synthetic strategies for homoisoflavonoids have been developed, often starting from precursors like 2'-hydroxychalcones or phloroglucinol. proquest.comwikipedia.org These methods typically involve condensation and cyclization reactions to build the core chroman-4-one structure. proquest.commdpi.com

A significant future direction is the development of more innovative and sustainable synthetic methods, aligning with the principles of green chemistry. researchgate.net This includes the use of environmentally benign solvents, solvent-free reaction conditions (such as solid-state trituration), and catalysts that can be easily recovered and reused. researchgate.netresearchgate.net Organocatalysis, for example, presents an opportunity to create enantiomerically pure forms of this compound, which is crucial as different stereoisomers often exhibit distinct biological activities. mdpi.com Such advanced synthetic strategies will not only make this compound more accessible for research but also minimize the environmental impact of its production.

Identification of Novel Biological Targets and Signaling Pathways

Homoisoflavonoids as a class are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. nih.govresearchgate.net Preliminary studies on compounds isolated from the Hyacinthaceae family have highlighted their anti-inflammatory potential. researchgate.net Future research must move beyond general activity screening to pinpoint the specific molecular targets and signaling pathways modulated by this compound.

For instance, studies on other homoisoflavonoids have shown that their anti-inflammatory effects can be mediated through the modulation of calcium signaling and the subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation. mdpi.comacs.org Another promising avenue is the use of chemical proteomics, where this compound analogues are used as probes to identify direct protein binding partners. This approach has successfully identified targets like inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2) and phosphodiesterase 4 (PDE4) for other homoisoflavonoids, linking them to anti-inflammatory and neuroprotective effects. mdpi.com Identifying the specific targets of this compound will be critical for understanding its mechanism of action and prioritizing its development for specific therapeutic applications.

Rational Design of this compound-Based Research Probes

To effectively investigate the biological targets and mechanisms of action of this compound, rationally designed research probes are indispensable tools. acs.orgnih.gov Natural products, with their inherent bioactivity, serve as excellent scaffolds for the creation of such probes. nih.gov A key future trajectory involves the synthesis of this compound derivatives that incorporate specific functional groups or tags without compromising their native biological activity.

A common strategy is the introduction of an affinity tag, such as biotin, or a photoaffinity label. mdpi.comchemrxiv.org These modified probes can be introduced into cellular systems, where they bind to their protein targets. Subsequent pull-down assays and mass spectrometry-based proteomics can then identify these binding partners. mdpi.com For example, a biotinylated probe of the homoisoflavonoid Sappanone A was successfully used to identify its interaction with IMPDH2. mdpi.com The development of similar this compound-based probes will enable researchers to map its protein interaction network, validate its targets, and visualize its subcellular localization, thereby providing a deeper understanding of its cellular function. acs.org

Advanced Computational Chemistry and Chemoinformatics Studies

Computational chemistry and chemoinformatics offer powerful, in silico methods to accelerate the study of this compound. nih.gov These approaches can predict biological activity, elucidate potential mechanisms of action, and guide the design of more potent analogues, saving significant time and resources in the early stages of drug discovery.

Future research will likely employ a variety of computational techniques:

Molecular Docking: This method can be used to predict how this compound binds to the active sites of known protein targets. For example, docking studies have been used to investigate the binding of homoisoflavonoids to estrogen receptors, suggesting their potential in hormone-sensitive cancers. nih.govresearchgate.net Similar studies could explore this compound's interaction with inflammatory enzymes or other disease-relevant proteins.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for this compound and its synthetic analogues, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and testing. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-protein complex over time, confirming the stability of the interaction and revealing key atomic-level details that are crucial for rational drug design. biointerfaceresearch.com

Table 2: Potential Computational Approaches for this compound Research

Computational Method Application Potential Outcome
Molecular Docking Predict binding mode to protein targets Identification of key interactions, lead optimization
QSAR Correlate structure with biological activity Prediction of activity for novel analogues

Application in Phytochemical and Chemotaxonomic Studies

The restricted occurrence of homoisoflavonoids within specific plant families makes them valuable chemical markers for chemotaxonomic studies. researchgate.net Chemotaxonomy uses the chemical constituents of plants to classify them and understand their evolutionary relationships. mdpi.comnih.gov The presence or absence of this compound and related homoisoflavonoids in a given plant can provide important clues to its taxonomic placement, particularly within the Hyacinthaceae and related families. mdpi.com

Future research will involve more extensive phytochemical surveys to map the distribution of this compound and other homoisoflavonoids across a wider range of species. This data, when correlated with genetic and morphological data, can help to resolve taxonomic ambiguities and provide a more complete picture of plant evolution. For example, identifying a unique homoisoflavonoid profile in a particular genus could serve as a distinct chemical fingerprint, aiding in its classification and differentiation from closely related genera. nih.gov

Q & A

Q. What are the established laboratory methods for synthesizing Dihydropunctatin, and how do researchers ensure reproducibility?

this compound is typically synthesized via multi-step organic reactions, including cyclization and oxidation processes. Key steps involve stereochemical control to maintain structural integrity. Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, catalysts, solvent ratios) and validation through spectral analysis (NMR, IR). Researchers must follow protocols from peer-reviewed studies and include detailed experimental sections with reagent purities, equipment specifications, and purification methods (e.g., column chromatography) to enable replication .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are standard for structural elucidation. Purity is validated via HPLC with UV/Vis or diode-array detection. Physicochemical properties (e.g., solubility, logP) are assessed using shake-flask methods or computational tools like ChemAxon. Researchers should cross-reference data with published spectra and report deviations, such as unexpected peaks or splitting patterns, to confirm authenticity .

Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?

Common assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) using established cell lines. Dose-response curves (IC₅₀/EC₅₀) and controls (positive/negative, vehicle) are critical. Researchers must validate results across biological replicates and account for batch-to-batch variability in compound purity. Statistical tools (e.g., ANOVA, t-tests) ensure robustness, with p-values ≤0.05 considered significant .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretations for this compound derivatives?

Contradictions often arise from stereoisomerism or solvent artifacts. Strategies include:

  • Repeating experiments under inert atmospheres to exclude oxidation.
  • Using deuterated solvents for NMR to avoid signal interference.
  • Comparing experimental data with computational predictions (DFT calculations for NMR chemical shifts). Discrepancies should be documented in supplementary materials, with raw data archived for peer review .

Q. What experimental strategies optimize this compound’s synthetic yield without compromising stereochemical purity?

Optimization involves:

  • Screening catalysts (e.g., chiral ligands in asymmetric catalysis).
  • Adjusting reaction kinetics (e.g., slow addition of reagents to prevent side reactions).
  • Employing flow chemistry for precise temperature control. Yield and enantiomeric excess (ee) are monitored via chiral HPLC or polarimetry. Researchers should report trade-offs between yield and purity, citing precedents from analogous natural product syntheses .

Q. How to design metabolomic studies to trace this compound’s metabolic pathways in model organisms?

Use isotope-labeled this compound (e.g., ¹³C or ²H) for LC-MS/MS-based tracer studies. In vivo models (e.g., rodents) or hepatocyte cultures are dosed, followed by time-course sampling of blood, urine, and tissues. Metabolites are identified using fragmentation patterns and compared against databases (e.g., HMDB). Ethical approval and controls for interspecies metabolic differences are mandatory. Data should include kinetic parameters (t₁/₂, AUC) and proposed metabolic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-method agreement when validating assays. For structural conflicts, collaborative inter-laboratory validation is recommended .
  • Experimental Design : Follow PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: “Does this compound (I) reduce inflammation (O) in macrophage cells (P) compared to dexamethasone (C) over 24h (T)?” .
  • Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal) for supplementary data, including raw spectral files and statistical scripts to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.